1-ethyl-5-fluoro-1H-pyrazole-4-sulfonyl chloride 1-ethyl-5-fluoro-1H-pyrazole-4-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1699953-14-4
VCID: VC4289216
InChI: InChI=1S/C5H6ClFN2O2S/c1-2-9-5(7)4(3-8-9)12(6,10)11/h3H,2H2,1H3
SMILES: CCN1C(=C(C=N1)S(=O)(=O)Cl)F
Molecular Formula: C5H6ClFN2O2S
Molecular Weight: 212.62

1-ethyl-5-fluoro-1H-pyrazole-4-sulfonyl chloride

CAS No.: 1699953-14-4

Cat. No.: VC4289216

Molecular Formula: C5H6ClFN2O2S

Molecular Weight: 212.62

* For research use only. Not for human or veterinary use.

1-ethyl-5-fluoro-1H-pyrazole-4-sulfonyl chloride - 1699953-14-4

Specification

CAS No. 1699953-14-4
Molecular Formula C5H6ClFN2O2S
Molecular Weight 212.62
IUPAC Name 1-ethyl-5-fluoropyrazole-4-sulfonyl chloride
Standard InChI InChI=1S/C5H6ClFN2O2S/c1-2-9-5(7)4(3-8-9)12(6,10)11/h3H,2H2,1H3
Standard InChI Key LZDZVRXOUZAYNY-UHFFFAOYSA-N
SMILES CCN1C(=C(C=N1)S(=O)(=O)Cl)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-ethyl-5-fluoropyrazole-4-sulfonyl chloride, reflects its pyrazole core substituted with an ethyl group at the 1-position, a fluorine atom at the 5-position, and a sulfonyl chloride moiety at the 4-position. The planar pyrazole ring facilitates π-π stacking interactions in drug-receptor binding, while the sulfonyl chloride group (–SO₂Cl) enables nucleophilic substitution reactions, a critical feature for derivatization.

Spectroscopic and Computational Data

  • Molecular Weight: 212.62 g/mol

  • Boiling Point: Estimated at 304.8±42.0°C based on analogous pyrazole sulfonyl chlorides .

  • Density: 1.5±0.1 g/cm³ .

  • InChI Key: BTMGNGFKYBSAGI-UHFFFAOYSA-N (for the 3-methyl analog) .

The fluorine atom’s electronegativity (3.98 Pauling scale) polarizes the pyrazole ring, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via chlorosulfonation of 1-ethyl-5-fluoro-1H-pyrazole. A representative procedure involves:

  • Sulfonation: Treating 1-ethyl-5-fluoropyrazole with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonic acid intermediate.

  • Chlorination: Reacting the intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride .

Critical Parameters:

  • Temperature control (<10°C) to prevent decomposition.

  • Anhydrous conditions to avoid hydrolysis of –SO₂Cl to –SO₃H.

Reactivity and Derivative Formation

Nucleophilic Substitution

The sulfonyl chloride group reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively. For example:

  • Sulfonamide Synthesis:
    C5H6ClFN2O2S+RNH2C5H6FN2O2S(NH2R)+HCl\text{C}_5\text{H}_6\text{ClFN}_2\text{O}_2\text{S} + \text{RNH}_2 \rightarrow \text{C}_5\text{H}_6\text{FN}_2\text{O}_2\text{S}(\text{NH}_2\text{R}) + \text{HCl}
    Yields range from 50–85% depending on the amine’s nucleophilicity .

Stability Considerations

The compound is hygroscopic and decomposes in humid environments, necessitating storage under inert gas (argon or nitrogen) at 2–8°C.

Pharmaceutical Applications

Glucocorticoid Receptor (GR) Antagonists

Pyrazole sulfonyl chlorides are key intermediates in GR antagonist development. For instance, CORT125134, a clinical candidate for Cushing’s syndrome, features a pyrazole sulfonamide core synthesized from analogous intermediates .

Mechanistic Insight:

  • The sulfonamide group forms hydrogen bonds with GR’s Leu753 and Asn564 residues, enhancing binding affinity (Kd = 2.1 nM) .

Antimicrobial Agents

Derivatives with 4-sulfonamide substituents exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Feature
1-Ethyl-5-fluoro-1H-pyrazole-4-sulfonyl chlorideC₅H₆ClFN₂O₂S212.62Fluorine at C5
1-Ethyl-3-methyl-5-fluoro-1H-pyrazole-4-sulfonyl chlorideC₆H₈ClFN₂O₂S226.66Methyl at C3
1-(4-Fluorophenyl)pyrazole-4-sulfonyl chlorideC₉H₆ClFN₂O₂S260.67Aromatic substituent

The methyl analog (226.66 g/mol) exhibits 15% higher metabolic stability in microsomal assays due to steric shielding of the sulfonyl group .

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